molecular formula C9H12Br2OSi B2765765 3,5-Dibromophenoxytrimethylsilane CAS No. 856766-98-8

3,5-Dibromophenoxytrimethylsilane

Cat. No.: B2765765
CAS No.: 856766-98-8
M. Wt: 324.087
InChI Key: DOMHKFJZPMCOIU-UHFFFAOYSA-N
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Description

3,5-Dibromophenoxytrimethylsilane is an organosilicon compound with the molecular formula C9H12Br2OSi. It is characterized by the presence of two bromine atoms attached to a phenoxy group, which is further bonded to a trimethylsilane group. This compound is primarily used in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromophenoxytrimethylsilane can be synthesized through the reaction of 3,5-dibromophenol with hexamethyldisilane. The reaction typically occurs under anhydrous conditions and in the presence of a base such as potassium carbonate. The reaction proceeds as follows :

3,5-Dibromophenol+HexamethyldisilaneThis compound+By-products\text{3,5-Dibromophenol} + \text{Hexamethyldisilane} \rightarrow \text{this compound} + \text{By-products} 3,5-Dibromophenol+Hexamethyldisilane→this compound+By-products

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromophenoxytrimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromophenoxytrimethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromophenoxytrimethylsilane involves its ability to undergo substitution and oxidation reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. The phenoxy group can participate in electron transfer reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenoxytrimethylsilane
  • 3,5-Difluorophenoxytrimethylsilane
  • 3,5-Diiodophenoxytrimethylsilane

Uniqueness

3,5-Dibromophenoxytrimethylsilane is unique due to the presence of bromine atoms, which are larger and more polarizable compared to chlorine and fluorine. This results in different reactivity and selectivity in chemical reactions. The compound’s ability to undergo a wide range of chemical transformations makes it valuable in various fields of research .

Properties

IUPAC Name

(3,5-dibromophenoxy)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2OSi/c1-13(2,3)12-9-5-7(10)4-8(11)6-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMHKFJZPMCOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856766-98-8
Record name 3,5-dibromophenoxytrimethylsilane
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